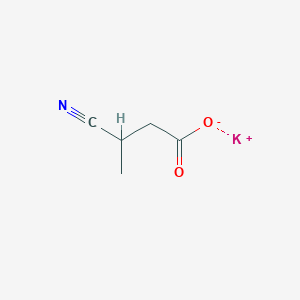

![molecular formula C20H23N3O3S B2438975 Ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878625-09-3](/img/structure/B2438975.png)

Ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

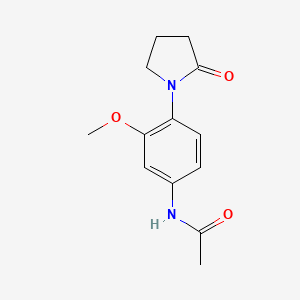

The compound “Ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The compound was synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The organic layers were washed with water, brine, dried over sodium sulfate (Na2SO4), and concentrated in vacuo to afford the desired solid ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate derivatives .Molecular Structure Analysis

The molecular structure of this compound was analyzed using a single X-Ray diffraction analysis . The dihydropyrimidine ring adopts a screw-boat conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Applications De Recherche Scientifique

Neuroprotection and Anti-neuroinflammatory Activity

Objective: Neuroprotection is crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Researchers have explored the potential of pyrimidine derivatives in this context.

Findings:- Molecular docking studies indicated favorable interactions with active residues of ATF4 and NF-kB proteins .

Intramolecular Charge Transfer (ICT) Properties

Objective: Pyrimidine can serve as an electron-withdrawing component in push-pull structures, facilitating intramolecular charge transfer (ICT). This property is relevant for luminescent characteristics.

Insights:Antiviral Activity

Objective: Investigating the antiviral potential of the compound.

Experimental Procedure:Antifungal Properties

Objective: Assessing the compound’s antifungal activity.

Observations:- Compound 4d and 4f exhibited maximum antifungal activity against Aspergillus Niger and Penicillium chrysogenum strains .

Formation of Pyrido[2,3-d]pyrimidin-5-one Derivatives

Objective: Investigating the formation of pyrido[2,3-d]pyrimidin-5-one derivatives.

Findings:Mécanisme D'action

Target of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins .

Mode of Action

The compound’s mode of action involves interaction with its targets, leading to changes at the molecular levelSimilar compounds have shown inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

Biochemical Pathways

The compound affects several biochemical pathways. It has been observed to inhibit ER stress and apoptosis, and the NF-kB inflammatory pathway . These pathways play a crucial role in neuroprotection and anti-inflammatory responses.

Pharmacokinetics

Similar compounds have been evaluated for their neuroprotective and anti-neuroinflammatory activity using various assays .

Result of Action

The compound’s action results in molecular and cellular effects. Similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, cell culture conditions such as temperature and CO2 concentration can affect the compound’s activity . .

Orientations Futures

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This opens up new possibilities for the development of drugs for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Propriétés

IUPAC Name |

ethyl 7-methyl-4-oxo-5-phenyl-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-4-11-27-20-22-17-16(18(24)23-20)15(13-9-7-6-8-10-13)14(12(3)21-17)19(25)26-5-2/h6-10,15H,4-5,11H2,1-3H3,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLRAOOUZZXNJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2438895.png)

![4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438897.png)

![Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate](/img/structure/B2438900.png)

amine](/img/structure/B2438904.png)

![1-[2-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2438907.png)

![2-(2-chlorophenyl)-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2438912.png)

![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2438913.png)